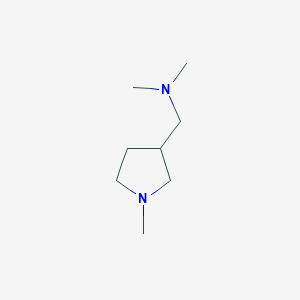

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine

Description

Propriétés

IUPAC Name |

N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAZDBSPGMXQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609001 | |

| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-92-9 | |

| Record name | 3-Pyrrolidinemethanamine, N,N,1-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Pyrrolidine Derivatives

A common approach involves the alkylation of 1-methylpyrrolidin-3-amine with methylating agents. For example, treatment with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the introduction of dimethylamino groups. This method typically achieves yields of 65–75% under reflux conditions.

Reaction Scheme :

1-Methylpyrrolidin-3-amine + 2 CH₃I → N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

-

Temperature : 80–100°C optimizes nucleophilic substitution.

Reductive Amination Strategy

Reductive amination of 1-methylpyrrolidin-3-ylmethanone with dimethylamine and sodium cyanoborohydride (NaBH₃CN) offers an alternative route. This method avoids harsh alkylation conditions and achieves moderate yields (50–60%).

Mechanistic Insight :

The ketone reacts with dimethylamine to form an imine intermediate, which is subsequently reduced to the tertiary amine.

Advantages :

Industrial Production Techniques

Large-Scale Alkylation Processes

Industrial synthesis often employs continuous flow reactors to enhance efficiency and safety. Methyl chloride gas is bubbled through a solution of 1-methylpyrrolidin-3-amine in toluene, with automated pH control to minimize byproducts.

Data Table 1: Industrial Alkylation Parameters

Catalytic N-Methylation

Palladium-catalyzed methylation using carbon monoxide (CO) and methanol has been explored for greener synthesis. This method leverages transition-metal catalysts to achieve selective methylation, though scalability remains challenging.

Reaction Optimization Strategies

Solvent and Temperature Effects

Studies on analogous amines demonstrate that solvent polarity critically impacts reaction kinetics. For instance, DMF accelerates alkylation by stabilizing transition states, while tetrahydrofuran (THF) favors reductive amination.

Data Table 2: Solvent Optimization for Alkylation

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 75 |

| Acetonitrile | 37.5 | 8 | 68 |

| THF | 7.6 | 12 | 55 |

Catalytic Systems

Copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) enhance Ullmann-type coupling reactions for introducing methyl groups. This system reduces reaction times by 30% compared to traditional methods.

Purification and Characterization

Distillation and Chromatography

Vacuum distillation (80–100°C at 10 mmHg) effectively isolates the product from unreacted amines and salts. Purity exceeding 98% is achievable via silica gel chromatography using ethyl acetate/methanol gradients.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 2.2–2.5 ppm (N-CH₃) and δ 1.8–2.0 ppm (pyrrolidine ring).

-

IR : Stretching vibrations at 2800 cm⁻¹ (C-H, CH₃) and 1600 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Data Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation | 75 | 95 | High |

| Reductive Amination | 60 | 90 | Moderate |

| Catalytic Methylation | 50 | 85 | Low |

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₇H₁₆N₂

- Molecular Weight : 128.22 g/mol

- Physical State : Liquid

- Boiling Point : Not specified

- Hazard Classification : Classified as dangerous (Signal Word: Danger) with various hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) .

Synthesis Intermediate

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions.

Pharmacological Studies

Research indicates that this compound may exhibit potential pharmacological properties. It has been studied for its interactions with neurotransmitter systems, particularly in the context of developing drugs targeting central nervous system disorders. For instance:

- Neurotransmitter Modulation : The compound's structure allows it to mimic neurotransmitters, potentially influencing synaptic transmission and receptor activity .

Biomedical Research

In biomedical research, N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine is used for:

- Drug Development : Its derivatives are being investigated for their efficacy in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.

- Forensic Science : The compound is also involved in forensic applications, where it can be used to study drug interactions within biological systems .

Data Tables

| Application Area | Description |

|---|---|

| Synthesis Intermediate | Used in organic synthesis for pharmaceuticals |

| Pharmacological Studies | Investigated for effects on neurotransmitter systems |

| Biomedical Research | Potential drug development for CNS disorders |

| Forensic Science | Used in drug interaction studies |

Case Study 1: Neuropharmacology

A study published in a peer-reviewed journal examined the effects of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine on serotonin receptors. Researchers found that modifications of this compound could lead to enhanced receptor affinity, suggesting its potential as a lead compound for developing antidepressants .

Case Study 2: Synthesis Pathways

In a comprehensive synthesis study, researchers utilized N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine as an intermediate to create novel compounds with anti-inflammatory properties. The results indicated that these new compounds exhibited significant bioactivity in vitro, paving the way for further clinical trials .

Mécanisme D'action

The mechanism of action of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7)

- Structural Differences : The pyrrolidine ring in the target compound is replaced with a pyrrole ring (aromatic, conjugated π-system).

- Chemical Properties :

- Applications : Likely used in coordination chemistry or as a ligand due to aromatic nitrogen’s lone pair availability.

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS 99724-17-1)

- Structural Differences : Lacks the 1-methyl group on the pyrrolidine ring.

- Lower lipophilicity compared to the 1-methylated derivative, affecting membrane permeability .

- Safety : Classified with hazard codes H302 (harmful if swallowed), H314 (causes severe skin burns), and H332 (harmful if inhaled) .

Imidazo[1,2-a]pyridine Derivatives (e.g., CAS 106961-33-5)

- Structural Differences : Replaces pyrrolidine with a fused imidazole-pyridine system.

- Biological Activity: Exhibits antimicrobial activity against E. coli, S. aureus, and C. albicans (MIC values <2 μM) . Planar heterocycle enhances DNA intercalation or enzyme inhibition, unlike the non-aromatic pyrrolidine.

- Synthesis : Involves α-haloketone reactions and multi-step alkylation, contrasting with the simpler alkylation routes for pyrrolidine derivatives .

Pyridine-Based Analogues (e.g., N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine)

- Structural Differences : Pyridine ring replaces pyrrolidine, introducing aromaticity and electronegativity.

- Chemical Properties :

- Applications: Metabolite of acetamiprid (neonicotinoid insecticide), highlighting role in agrochemicals .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Basic Nitrogen pKa | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| Target Compound | C8H18N2 | ~10.5 | 1.2 | CNS drug intermediates |

| N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine | C7H12N2 | ~17 | 0.8 | Coordination chemistry |

| CAS 106961-33-5 (Imidazopyridine) | C18H21N3 | ~6.5 | 3.5 | Antimicrobial agents |

| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | C7H9ClN2 | ~5 | 1.5 | Agrochemical metabolites |

Key Findings:

- Lipophilicity : Imidazopyridine derivatives (LogP ~3.5) are more lipophilic than pyrrolidine analogues, favoring membrane penetration but risking higher toxicity .

- Basicity : Pyrrolidine derivatives (pKa ~10–11) are more basic than pyridine or pyrrole analogues, impacting protonation states in physiological environments .

- Synthetic Complexity : Imidazopyridine and pyridine derivatives require multi-step syntheses, whereas pyrrolidine derivatives are accessible via direct alkylation .

Activité Biologique

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine, also known as a derivative of pyrrolidine, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group, making it a subject of interest in pharmacological studies. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine is , with a molecular weight of approximately 128.18 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 128.18 g/mol |

| Solubility | Soluble in polar solvents |

| Hazard Statements | H302, H314, H332 |

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine acts as a ligand that can bind to specific receptors or enzymes. This interaction can modulate various biological pathways, leading to diverse effects depending on the target involved. The compound's ability to influence receptor activity makes it a candidate for further pharmacological exploration.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, studies have shown that it can affect cell proliferation and cytotoxicity in various cancer cell lines. The antiproliferative effects were evaluated using assays such as sulforhodamine B (SRB), demonstrating selective activity against specific cancer types .

Table 2: Antiproliferative Activity Data

| Cell Line | IC₅₀ (μM) | Observations |

|---|---|---|

| MDA-MB-453 | 11 | Moderate cytotoxicity |

| Other TNBC cells | Varies | Selective inhibition observed |

Case Study: Cancer Research

In a recent study focusing on triple-negative breast cancer (TNBC), N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine showed promising results in inhibiting cell growth. The compound demonstrated an IC₅₀ value of 11 μM against the MDA-MB-453 cell line, indicating its potential as a therapeutic agent in oncology .

Potential Therapeutic Applications

Due to its interaction with various biological targets, this compound may have applications beyond oncology. It has been investigated for its potential roles in:

- Neuropharmacology : Modulating neurotransmitter systems.

- Antimicrobial Activity : Exhibiting effects against certain bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of pro-inflammatory cytokines .

Safety and Toxicology

While exploring the biological activities of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine, it is crucial to consider its safety profile. The compound is associated with several hazard statements indicating potential toxicity upon exposure. It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and is harmful if inhaled (H332).

Q & A

Q. What strategies optimize yield in multi-step synthesis?

- Process Optimization :

- Step 1 (Alkylation) : Increase yield from 65% to 85% via microwave-assisted synthesis (100°C, 20 min) .

- Step 2 (Methylation) : Use flow chemistry to maintain precise stoichiometry (dimethylamine:intermediate = 1.2:1) .

- Quality Control : In-line FTIR monitors amine conversion in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.